2-Hydroxy-6-(naphthalen-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

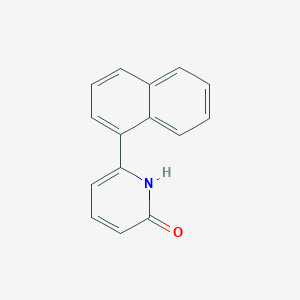

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-1-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-4-9-14(16-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRXSLAOEFLWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139082-47-6 | |

| Record name | 6-(1-Naphthalenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139082-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Foundational Pillars: Pyridine and Naphthalene Scaffolds

The rationale for designing and investigating molecules like 2-Hydroxy-6-(naphthalen-1-yl)pyridine is firmly rooted in the well-documented significance of its core components in both organic and medicinal chemistry.

The pyridine (B92270) ring is a quintessential nitrogen-containing heterocycle that is considered a "privileged scaffold" in drug discovery. rsc.org Its prevalence is highlighted by its presence in a multitude of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved, with a significant portion targeting cancer and central nervous system (CNS) disorders. nih.govrsc.org The pyridine moiety's utility stems from its ability to engage in hydrogen bonding and other key biological interactions, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Its weak basicity and potential for aqueous solubility further enhance its desirability in drug design.

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is another cornerstone of medicinal chemistry. nih.govijpsjournal.com It is found in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. nih.govresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The rigid, planar structure of naphthalene provides a versatile platform for structural modifications, allowing chemists to fine-tune the biological activity of derivatives. nih.govekb.eg The FDA has approved numerous naphthalene-containing drugs for a wide range of therapeutic applications. nih.govekb.eg

Below are interactive tables showcasing examples of FDA-approved drugs that contain these vital scaffolds.

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Category |

| Abiraterone | Anticancer (Prostate Cancer) |

| Crizotinib | Anticancer (Lung Cancer) |

| Delavirdine | Antiviral (HIV/AIDS) |

| Isoniazid | Antitubercular |

| Piroxicam | Anti-inflammatory (NSAID) |

| Omeprazole | Antiulcer |

| Tacrine | Anti-Alzheimer's |

| Roflumilast | COPD Treatment |

This table provides examples of drugs where the pyridine moiety is a key structural feature. nih.govnih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Naphthalene Scaffold

| Drug Name | Therapeutic Category |

| Naproxen | Anti-inflammatory (NSAID) |

| Nabumetone | Anti-inflammatory (NSAID) |

| Propranolol | Antihypertensive (Beta-blocker) |

| Duloxetine | Antidepressant |

| Terbinafine | Antifungal |

| Bedaquiline | Antitubercular |

| Nafcillin | Antibiotic |

| Lasofoxifene | Estrogen Receptor Modulator |

This table provides examples of drugs where the naphthalene moiety is a key structural feature. nih.govijpsjournal.comekb.eg

A defining characteristic of the 2-hydroxypyridine (B17775) unit is its existence in a tautomeric equilibrium with its 2-pyridone form. wikipedia.orgnih.gov This phenomenon involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wikipedia.orgwuxibiology.com

In non-polar solvents, the 2-hydroxypyridine (lactim) tautomer is generally favored. wikipedia.org

In polar solvents and in the solid state, the 2-pyridone (lactam) tautomer predominates, a preference largely driven by its ability to form stable, intermolecular hydrogen-bonded dimers. wikipedia.orgnih.govchemtube3d.com

This tautomerism is not merely a chemical curiosity; it is critical to the function of these molecules in biological systems. The 2-pyridone form, with its amide-like character, can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group). This dual functionality makes the 2-pyridone scaffold a valuable component in designing molecules that can effectively bind to biological targets like enzymes and receptors. rsc.org

While dedicated research on the specific compound this compound is not extensively documented, the broader class of naphthyl-substituted pyridine architectures is an active area of investigation. Chemical literature provides numerous examples of more complex molecules that combine these two scaffolds, often in the pursuit of new therapeutic agents.

For instance, significant research has been conducted on the synthesis of various 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine derivatives. One notable study details the synthesis of 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles. acs.orgnih.gov These compounds, which feature the same 6-naphthyl-2-pyridone core as the titular molecule but with additional substitutions, were synthesized and evaluated for their antiproliferative activity against different cancer cell lines, with some derivatives showing potent cytotoxic effects. acs.orgnih.gov

Further synthetic explorations have used these naphthyl-pyridone synthons as building blocks to create a diverse range of fused heterocyclic systems. acs.orgnih.gov Other studies have reported the synthesis and antimicrobial activities of different classes of pyridines derived from naphthyl-containing chalcones. researchgate.net The development of these hybrid molecules underscores a persistent strategy in medicinal chemistry: the molecular hybridization of known pharmacophores to generate novel compounds with potentially enhanced or unique biological activities. nih.gov The investigation into these more complex architectures provides a valuable context, suggesting that the simpler framework of this compound serves as a foundational structure for a promising class of bioactive molecules.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that reveals the presence of specific functional groups. For a closely related analogue, 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, the FT-IR spectrum displays characteristic absorption bands. A notable feature is the band corresponding to the N-H stretching vibration, which appears around 3154 cm⁻¹. The presence of a carbonyl group (C=O) in the pyridone tautomer is confirmed by a strong absorption band at approximately 1655 cm⁻¹. nih.gov Additionally, a band at 2220 cm⁻¹ is indicative of a nitrile (C≡N) group in this specific analogue. nih.gov For the parent 2-Hydroxy-6-(naphthalen-1-yl)pyridine, the spectrum would be expected to show a broad O-H stretch for the hydroxy form and characteristic N-H and C=O stretches for the pyridone tautomer, alongside aromatic C-H and C=C stretching vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | ~3154 |

| C=O Stretch | ~1655 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, recorded in DMSO-d₆, a significant downfield singlet is observed at approximately 13.08 ppm. nih.gov This chemical shift is characteristic of an N-H proton in the pyridone ring and is confirmed by its disappearance upon the addition of D₂O. nih.gov The aromatic protons of the naphthalene (B1677914) and thiophene (B33073) rings, along with the pyridine (B92270) ring proton, appear as a complex multiplet in the region of 7.57-8.09 ppm. nih.gov

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H | ~13.08 | Singlet |

| Aromatic-H | 7.57-8.09 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, the ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon (C=O) of the pyridone ring at approximately 161.73 ppm. nih.gov The spectrum also displays a series of signals in the aromatic region, corresponding to the carbon atoms of the naphthalene, thiophene, and pyridine rings. nih.gov A signal at 116.42 ppm is attributed to the carbon of the nitrile group. nih.gov

| Carbon | Chemical Shift (ppm) |

| C=O | ~161.73 |

| Aromatic-C | 125.33 - 160.32 |

| C≡N | ~116.42 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass spectrum of 6-(naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 328, which corresponds to its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure.

| Ion | m/z |

| [M]⁺ | 328 |

An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound “this compound” for the specified analytical techniques. Unfortunately, no published experimental data could be found for this specific compound corresponding to the requested sections:

Thermogravimetric Analysis (TGA)

While data exists for structurally related compounds, such as other naphthalene-substituted pyridines or different isomers, the strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable research findings for this specific molecule based on currently available literature. The compound may be novel, not yet synthesized, or its characterization data may not be publicly available.

Supplementary Spectroscopic and Analytical Methods

Beyond the primary spectroscopic methods, a range of supplementary techniques provide crucial information for the comprehensive structural confirmation of novel compounds. These methods either corroborate data from other techniques or offer unique insights into the elemental composition and paramagnetic properties of a molecule.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for the compound, which can then be compared with the theoretical composition calculated from the proposed molecular formula. The close correlation between experimental and calculated values is a critical checkpoint for verifying the purity and identity of a synthesized compound.

For this compound, with a molecular formula of C₁₅H₁₁NO, the theoretical elemental composition can be calculated. This data serves as a benchmark for experimental verification.

Theoretical Elemental Analysis for C₁₅H₁₁NO:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 82.17 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.07 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.39 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.30 |

| Total | 219.27 | 100.00 |

Note: The table presents the theoretical values. An actual elemental analysis would involve experimentally determining the percentages of C, H, and N and comparing them to these theoretical values.

Despite a thorough review of available scientific literature, specific experimental data from the elemental analysis of this compound could not be located. While studies on related substituted pyridine and nicotinonitrile derivatives frequently report such analyses to confirm their structures, the data for this specific compound is not presently available in the public domain. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. This method is particularly applicable to transition metal complexes and organic free radicals. EPR spectra can provide detailed information about the electronic structure of paramagnetic centers, including the oxidation state of a metal ion and its coordination environment.

The applicability of EPR spectroscopy to this compound would primarily be in the context of its metal complexes. The compound itself, in its neutral, diamagnetic state, would not be EPR active. However, if it were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Mn(II)), the resulting complex could be studied by EPR.

A search of scientific databases and literature did not yield any studies reporting the synthesis or EPR spectroscopic analysis of metal complexes involving this compound as a ligand. Research in this area often focuses on the magnetic and electronic properties of metal complexes with various pyridine-based ligands, but specific data for complexes of the title compound is not currently documented.

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A thorough review of available scientific literature indicates that a detailed computational and theoretical investigation of the chemical compound “this compound,” as specified by the requested outline, has not been published. While extensive research exists on the parent molecule, 2-hydroxypyridine (B17775), and various other naphthalene-substituted pyridines, a dedicated study focusing on the quantum chemical calculations for this specific molecule—including Density Functional Theory (DFT) for electronic structure, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and theoretical vibrational frequency calculations—is not present in the accessible scientific domain.

Computational chemistry is a powerful tool for elucidating the molecular properties and reactivity of chemical compounds. Methodologies such as DFT are routinely used to optimize molecular geometries and understand the electronic landscape of molecules. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's reactivity and electronic transitions. Furthermore, NBO analysis helps in understanding the charge distribution, orbital interactions, and stability of a molecule. Theoretical vibrational frequency calculations are instrumental in interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy.

While numerous studies have applied these computational techniques to the tautomeric equilibrium of 2-hydroxypyridine and its isomer 2-pyridone, and to other substituted pyridine and naphthalene derivatives, the specific data for this compound is not available. The synthesis of related compounds, such as 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been reported, but these studies focus on synthetic procedures and biological activities rather than in-depth computational analysis.

The absence of a dedicated computational study on this compound presents an opportunity for future research. Such an investigation would provide valuable data on its structural, electronic, and spectroscopic properties, contributing to a deeper understanding of this and similar molecular systems. Without a primary research source that has performed these specific calculations, it is not possible to generate an article with the detailed, data-driven content as requested.

Computational and Theoretical Investigations of 2 Hydroxy 6 Naphthalen 1 Yl Pyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials, leading to a range of phenomena not observed at lower light intensities. Materials with significant NLO responses are crucial for developing advanced photonic and optoelectronic technologies, including optical switching and frequency conversion. The NLO response of a molecule is fundamentally linked to its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important as it governs second-order NLO effects like second-harmonic generation (SHG).

Molecules with specific structural features, such as extended π-conjugated systems and the presence of electron-donating and electron-accepting groups (a "push-pull" model), often exhibit large β values. researchgate.net The compound 2-Hydroxy-6-(naphthalen-1-yl)pyridine possesses a robust π-conjugated system spanning its naphthalene (B1677914) and pyridine (B92270) rings. The hydroxyl (-OH) group on the pyridine ring acts as an electron donor, while the nitrogen atom within the pyridine ring can act as an electron acceptor, creating an intramolecular charge-transfer character that is favorable for NLO activity.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules before their synthesis. aip.orgacs.org By solving the electronic structure of the molecule, DFT methods can calculate the components of the polarizability and hyperpolarizability tensors. The total static first hyperpolarizability (β_tot), a key metric for NLO potential, can be derived from these calculations. Theoretical studies on similar push-pull π-conjugated systems have demonstrated a strong correlation between molecular structure and NLO response. researchgate.netresearchgate.net For pyridine-based chalcones, the second hyperpolarizability (γ) has been determined to be on the order of 10⁻³⁴ esu using both DFT calculations and experimental techniques, highlighting the NLO potential of such scaffolds. researchgate.net

Given its structural characteristics, this compound is a promising candidate for NLO applications. A computational analysis would provide quantitative insight into its NLO potential, guiding further experimental validation.

| Property | Predicted Value (Illustrative) | Reference Compound (Urea) |

| Total Static First Hyperpolarizability (β_tot) | High (Expected) | 1.0 (by definition) |

| Key Structural Features | π-conjugation, Donor (-OH), Acceptor (Pyridine N) | Small, non-conjugated |

Molecular Modeling and Dynamics Studies

Computational Assessment of Predicted Pharmacokinetic Properties

In modern drug discovery, the in silico prediction of a molecule's pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical early step to assess its potential as a drug candidate. eijppr.com These computational models help identify potential liabilities, reducing the likelihood of late-stage failures in the drug development pipeline. Several key molecular descriptors are used to predict a compound's "drug-likeness," most notably Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: a molecular weight (MW) over 500 Da, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). nih.gov

Other important parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties like intestinal absorption and blood-brain barrier (BBB) penetration, and the number of rotatable bonds (nRotb), which influences conformational flexibility and binding. nih.gov For this compound, these pharmacokinetic properties can be calculated based on its chemical structure to provide a preliminary assessment of its drug-like potential. Computational platforms like SwissADME are frequently used for these predictions. mdpi.com Studies on other pyridine derivatives have shown that these computational predictions are invaluable for guiding the synthesis of compounds with favorable ADME profiles. nih.govnih.govresearchgate.net

The predicted pharmacokinetic profile for this compound suggests good potential for oral bioavailability, as it conforms to Lipinski's Rule of Five and exhibits a TPSA value consistent with good cell membrane permeability.

| Property / Descriptor | Predicted Value | Guideline / Interpretation |

| Molecular Formula | C₁₅H₁₁NO | - |

| Molecular Weight | 221.26 g/mol | Lipinski: < 500 |

| logP (Consensus) | 3.55 | Lipinski: < 5 |

| Hydrogen Bond Donors | 1 | Lipinski: ≤ 5 |

| Hydrogen Bond Acceptors | 2 | Lipinski: ≤ 10 |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | < 140 Ų (Good cell permeability) |

| Number of Rotatable Bonds | 1 | < 10 (Good bioavailability) |

| Gastrointestinal (GI) Absorption | High | Predicted high absorption |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. acs.orgrsc.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the entire crystal. mdpi.comuniv-rennes1.fr The resulting three-dimensional Hirshfeld surface provides a unique picture of the molecule's shape and its immediate environment in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto the surface, specific intermolecular contacts can be identified and characterized. The d_norm map uses a red-white-blue color scheme: red spots indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer-range contacts. scirp.org This visualization allows for the rapid identification of hydrogen bonds and other significant close contacts that govern the crystal packing. rsc.orgresearchgate.net

| Interaction Type | Hypothetical Contribution (%) | Description |

| H···H | 45.0% | Represents the most abundant, though generally weak, van der Waals contacts. |

| C···H / H···C | 30.0% | Indicates interactions involving the aromatic rings, contributing to packing stability. |

| O···H / H···O | 15.0% | Highlights the significant role of hydrogen bonding involving the hydroxyl group. |

| C···C | 7.0% | Corresponds to π-π stacking interactions between aromatic rings. |

| N···H / H···N | 2.5% | Represents weaker hydrogen bonds or contacts involving the pyridine nitrogen. |

| Other | 0.5% | Includes minor contributions from other atom-pair contacts. |

Molecular Docking Simulations for Interaction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). plos.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. nih.govtubitak.gov.tr The process involves generating multiple conformations of the ligand within the active site of the protein and scoring them based on a function that estimates the binding free energy. orientjchem.org

Pyridine and naphthalene scaffolds are present in numerous biologically active compounds, and derivatives have been docked into a wide range of protein targets, including kinases, proteases, and metabolic enzymes. nih.govtubitak.gov.trajgreenchem.comijsrp.org For this compound, a hypothetical docking study could be performed against a relevant protein target to explore its potential biological activity. For instance, B-Raf kinase, a protein involved in cell growth signaling and a target in cancer therapy, could be selected. academie-sciences.fr

In such a simulation, the ligand would be placed in the kinase's ATP-binding pocket. The docking algorithm would then explore various binding poses, evaluating interactions such as hydrogen bonds between the ligand's hydroxyl group and polar amino acid residues (e.g., Aspartate, Serine), π-π stacking between the naphthalene/pyridine rings and aromatic residues (e.g., Tyrosine, Phenylalanine), and hydrophobic interactions. ajgreenchem.comacademie-sciences.fr The results, typically presented as a binding affinity score (in kcal/mol) and a detailed list of interactions, can prioritize compounds for further experimental testing. nih.govacademie-sciences.fr

| Target Protein (Example) | Ligand | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Hypothetical) | Interaction Type |

| B-Raf Kinase (PDB: 3C4C) | This compound | -9.2 | ASP 594 | Hydrogen Bond |

| B-Raf Kinase (PDB: 3C4C) | This compound | - | TYR 581 | π-π Stacking |

| B-Raf Kinase (PDB: 3C4C) | This compound | - | VAL 471, LEU 514 | Hydrophobic |

| B-Raf Kinase (PDB: 3C4C) | Native Ligand (PLX4720) | -10.5 | ASP 594, CYS 532 | Hydrogen Bond |

Derivatization and Scaffold Modification of 2 Hydroxy 6 Naphthalen 1 Yl Pyridine

Introduction of Functional Groups on the Pyridine (B92270) Moiety

The pyridine ring, with its inherent electronic characteristics, is a prime site for functionalization. The presence of the hydroxyl group offers a reactive handle for various transformations, while the ring itself can undergo substitution reactions, albeit with some challenges.

The conversion of the 2-hydroxyl group on the pyridine ring to a chloro group is a common and crucial transformation in the synthesis of pyridine derivatives. This halogenation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. indianchemicalsociety.comepa.gov The resulting 2-chloro-6-(naphthalen-1-yl)pyridine is a versatile intermediate for further nucleophilic substitution reactions.

The reaction generally involves heating the substrate with an excess of POCl₃, sometimes with a catalytic amount of PCl₅. The addition of PCl₅ can make the chlorinating agent stronger and facilitate the reaction for less reactive substrates. indianchemicalsociety.comepa.gov Solvent-free conditions or the use of a high-boiling solvent may be employed. mdpi.com For 2-hydroxypyridines, the reaction can be carried out at elevated temperatures, and the pyridine starting material itself can sometimes act as a base. researchgate.net

Table 1: Representative Halogenation of 2-Hydroxypyridines

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | POCl₃ | Reflux | 2 | 2-Chloro-5-nitropyridine | 93 | mdpi.com |

| 2-Hydroxypyridine (B17775) | POCl₃ | 140 | 2 | 2-Chloropyridine | >80 | mdpi.com |

This table presents data for analogous compounds to illustrate typical reaction conditions and yields.

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Compared to benzene (B151609), the rate of electrophilic substitution on pyridine is significantly slower. wikipedia.org Reactions such as nitration typically require harsh conditions and often result in low yields.

For 2-hydroxypyridines, the hydroxyl group is an activating, ortho-, para-director. However, in the case of 2-hydroxy-6-(naphthalen-1-yl)pyridine, the positions ortho and para to the hydroxyl group are already substituted (by nitrogen and the naphthalene (B1677914) ring, respectively). Therefore, electrophilic substitution would be directed to the 3- or 5-positions. Nitration of 3-hydroxypyridine, for instance, occurs at the 2-position on the conjugate acid. rsc.org

To overcome the low reactivity of the pyridine ring, one strategy is to first perform an N-oxidation to form the corresponding pyridine N-oxide. The N-oxide is more susceptible to electrophilic substitution. wikipedia.org

Due to the synthetic challenges, direct nitrilation (introduction of a cyano group) via electrophilic substitution is not a common strategy for pyridines. Alternative methods, such as nucleophilic substitution of a halogen with a cyanide salt, are generally preferred.

Substitutions and Modifications on the Naphthalene Ring

The naphthalene ring of this compound is another key site for structural modification. The reactivity of the naphthalene ring towards electrophilic substitution is generally greater than that of the pyridine ring. The position of substitution on the naphthalene ring will be directed by the existing pyridine substituent and the inherent reactivity of the different positions of the naphthalene system.

Table 2: Examples of Substituted Naphthalene-Heterocycle Hybrids

| Naphthalene Hybrid Core | Substituent on Naphthalene | Biological Activity Noted | Reference |

|---|---|---|---|

| Naphthalene-Nicotinonitrile | p-Methoxyphenyl | Antitumor | nih.gov |

| Naphthalene-Pyran | Imine | Antitumor | nih.gov |

This table illustrates the impact of substitutions on the biological activity of related naphthalene-containing compounds.

Hybridization with Other Heterocyclic Systems

Fusing or integrating the this compound scaffold with other heterocyclic systems is a powerful strategy to create novel molecular architectures with potentially enhanced or new biological activities. This approach, often termed molecular hybridization, can lead to compounds that interact with multiple biological targets.

The fusion of a pyridine ring with other heterocycles like pyrazole, pyrimidine (B1678525), and thiazole (B1198619) can lead to a diverse range of compounds with interesting pharmacological profiles.

Pyrazole Fusion: Pyrazolopyridines are a well-known class of fused heterocycles with a wide array of biological activities. researchgate.net The synthesis of such fused systems can be achieved through various synthetic routes, often starting from functionalized pyridines. For instance, a hydrazinyl derivative of the parent compound could be cyclized to form a pyrazole-fused system. mdpi.com

Pyrimidine Fusion: Pyrimidines are another important class of heterocycles found in many biologically active molecules. arabjchem.org Fusion of a pyrimidine ring onto the pyridine moiety of this compound could be accomplished by constructing the pyrimidine ring from an appropriately substituted pyridine precursor, such as an amino-cyano pyridine derivative.

Thiazole Integration: Thiazole-containing compounds are known for their broad spectrum of biological activities. nih.gov Hybrid molecules incorporating both pyridine and thiazole moieties have been synthesized and shown to possess potential anticancer properties. mdpi.com The synthesis could involve the reaction of a thioamide derivative of the pyridine with an alpha-haloketone to construct the thiazole ring.

The integration of the this compound scaffold with benzofuran (B130515) and benzimidazole (B57391) systems can generate complex molecules with potential therapeutic applications.

Benzofuran Systems: Benzofuran derivatives are present in many natural and synthetic compounds with diverse biological activities. nih.gov The synthesis of benzofuran-containing hybrids could involve the reaction of the hydroxyl group of the parent compound with a suitably functionalized precursor to build the benzofuran ring system.

Benzimidazole Systems: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. rsc.org Integration with the this compound core could be achieved through reactions involving ortho-phenylenediamine and a carboxylic acid or aldehyde derivative of the pyridine.

Formation of Schiff Bases and Related Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are a valuable class of compounds in coordination chemistry and materials science. The synthesis of Schiff bases from this compound is not directly reported in the literature. However, established protocols for the synthesis of Schiff bases from similar 2-hydroxypyridine and naphthalene derivatives suggest plausible synthetic routes.

One potential strategy involves the functionalization of the pyridine ring of this compound to introduce a reactive carbonyl or amino group. For instance, the Vilsmeier-Haack reaction could be employed to introduce a formyl group at an activated position on the pyridine ring, yielding an aldehyde derivative. jocpr.com This aldehyde could then undergo a condensation reaction with a primary amine to form the corresponding Schiff base. Alternatively, the introduction of an amino group to the pyridine scaffold would enable a condensation reaction with an aldehyde.

Drawing an analogy from the well-documented synthesis of Schiff bases from 2-amino pyridine and various aldehydes, a similar approach can be envisioned. jocpr.com The acid-catalyzed condensation of an amino-functionalized derivative of this compound with a suitable aldehyde would likely proceed by nucleophilic addition to form a hemiaminal, followed by dehydration to yield the imine. jocpr.com

Similarly, the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with various amines to form Schiff bases is a widely studied transformation. nih.govnih.govrsc.org This suggests that if this compound were modified to incorporate an aldehyde functionality on the pyridine ring, it would readily react with a variety of amines to produce a diverse library of Schiff base ligands. The general reaction scheme would involve refluxing the aldehyde precursor with the desired amine in a suitable solvent, often with an acid catalyst. nih.gov

Below is a table of hypothetical Schiff base derivatives that could be synthesized from a suitably functionalized this compound precursor, based on these established synthetic principles.

| Precursor 1 (Hypothetical) | Precursor 2 | Resulting Schiff Base (Hypothetical) |

| This compound-x-carbaldehyde | Aniline | N-((2-hydroxy-6-(naphthalen-1-yl)pyridin-x-yl)methylene)aniline |

| This compound-x-carbaldehyde | Ethylenediamine | N,N'-bis((2-hydroxy-6-(naphthalen-1-yl)pyridin-x-yl)methylene)ethane-1,2-diamine |

| x-Amino-6-(naphthalen-1-yl)pyridin-2-ol | Benzaldehyde | x-((Benzylidene)amino)-6-(naphthalen-1-yl)pyridin-2-ol |

| x-Amino-6-(naphthalen-1-yl)pyridin-2-ol | 2-Hydroxy-1-naphthaldehyde | x-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-(naphthalen-1-yl)pyridin-2-ol |

Advanced Applications and Future Research Directions

Mechanism of Biological Interactions

Comprehensive investigations into the mechanisms through which 2-Hydroxy-6-(naphthalen-1-yl)pyridine may interact with biological systems have not been documented. The following sections detail the specific areas where research is currently wanting.

Investigation of Enzyme Inhibition Mechanisms

There are no available studies detailing the inhibitory effects of this compound on any specific enzymes. Research into its potential as an enzyme inhibitor, including the determination of inhibition constants (K_i), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the molecular interactions with enzyme active sites, has not been published. While derivatives of pyridine (B92270) have been explored as enzyme inhibitors, such as 5-lipoxygenase inhibitors nih.gov, this specific data for this compound is not available.

Studies on DNA Binding Modes and Intercalation Mechanisms

There is a lack of research on the potential for this compound to bind to DNA. Investigations into its binding mode (e.g., intercalation, groove binding), binding constants, and any resulting structural changes to the DNA helix have not been conducted. While related naphthalimide derivatives are known DNA intercalators rjraap.commdpi.comresearchgate.net, this has not been explored for the specified compound. Similarly, studies on copper phenanthrene (B1679779) complexes have shown DNA recognition capabilities, but this is not directly applicable. sdu.dk

Coordination Chemistry of this compound

The ability of this compound to act as a ligand in the formation of metal complexes is an area that remains unexplored in the scientific literature.

Synthesis and Characterization of Metal Chelates and Complexes

There are no published reports on the synthesis and characterization of metal chelates or complexes involving this compound as a ligand. The coordination properties of this molecule, including its potential binding sites (the hydroxyl group and the pyridine nitrogen), and the synthesis, spectroscopic characterization (e.g., IR, UV-Vis, NMR), and structural analysis (e.g., X-ray crystallography) of its metal complexes have not been investigated. While the synthesis of metal complexes with other pyridine-containing ligands is a well-established field of study nih.govresearchgate.netuobaghdad.edu.iqasianpubs.orgjscimedcentral.com, this specific ligand has not been utilized in any documented research.

Exploration of Coordination Modes and Ligand Properties

The coordination chemistry of this compound is an area of significant interest due to the molecule's versatile structural features, which allow for a variety of binding interactions with metal centers. The presence of the 2-hydroxypyridine (B17775) moiety, in conjunction with the bulky naphthalene (B1677914) substituent, gives rise to several potential coordination modes and unique ligand properties.

The 2-hydroxypyridine scaffold can exist in two tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone). This tautomerism plays a crucial role in its coordination behavior. In its deprotonated form, the resulting 2-pyridonate anion can act as a versatile ligand. The coordination can occur through the exocyclic oxygen atom, the nitrogen atom of the pyridine ring, or in a bridging fashion involving both.

Potential Coordination Modes:

Monodentate Coordination: The ligand can coordinate to a metal center in a monodentate fashion through either the nitrogen atom or the oxygen atom of the pyridonate group. The choice of the coordination site is influenced by factors such as the hardness or softness of the metal ion (HSAB theory) and the steric hindrance imposed by the naphthalene group.

Bidentate Chelating Coordination: The 2-pyridonate ligand can act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with the metal center. This mode of coordination is common for 2-hydroxypyridine derivatives and is expected to be a prominent feature for this compound.

Bridging Coordination: The pyridonate ligand can bridge two metal centers. This can occur in a μ-N,O fashion, where the nitrogen and oxygen atoms coordinate to different metal ions, or through a μ-O mode, where the oxygen atom bridges the two metals. The bulky naphthalene substituent might influence the formation and geometry of such bridged complexes.

The steric bulk of the naphthalen-1-yl group at the 6-position is expected to have a significant impact on the coordination geometry and the stability of the resulting metal complexes. This steric hindrance can influence the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers. Furthermore, the aromatic nature of the naphthalene ring can lead to non-covalent interactions, such as π-π stacking, which can play a role in the supramolecular assembly of the coordination compounds.

Research on related 2-hydroxypyridine-based ligands has demonstrated their utility in stabilizing various metal ions and promoting specific catalytic activities. nih.gov For instance, ruthenium(II) complexes bearing 2-hydroxypyridine ligands have been explored as effective catalysts for C-H bond activation and arylation reactions. nih.gov The electronic properties of the substituent on the pyridine ring can modulate the catalytic activity, and the presence of the electron-rich naphthalene group in this compound could impart unique electronic effects on the metal center.

Table of Potential Coordination Modes of this compound

| Coordination Mode | Description | Key Features |

| Monodentate (N-coordination) | Coordination through the pyridine nitrogen atom. | Favored by softer metal ions. |

| Monodentate (O-coordination) | Coordination through the pyridonate oxygen atom. | Favored by harder metal ions. |

| Bidentate (N,O-chelation) | Formation of a five-membered chelate ring. | High stability due to the chelate effect. |

| Bridging (μ-N,O) | Nitrogen and oxygen atoms coordinate to different metal centers. | Can lead to the formation of polynuclear complexes. |

| Bridging (μ-O) | Oxygen atom bridges two metal centers. | Can result in dimeric or polymeric structures. |

Future research in this area would involve the synthesis and structural characterization of metal complexes of this compound to experimentally verify these coordination modes. Such studies would provide valuable insights into the ligand's properties and pave the way for the development of novel catalysts and functional materials.

Design of Novel Pyridine-Naphthalene Scaffolds for Diverse Research Fields

The hybridization of pyridine and naphthalene moieties into a single molecular scaffold has emerged as a promising strategy in medicinal chemistry and materials science. nih.gov This approach allows for the combination of the unique electronic and biological properties of both heterocyclic systems, leading to the development of novel compounds with enhanced functionalities. nih.gov The design of new pyridine-naphthalene scaffolds is driven by the quest for molecules with improved therapeutic efficacy, as well as advanced materials with tailored optical and electronic properties. rsc.org

The versatility of the pyridine ring, with its ability to act as a hydrogen bond acceptor and a ligand for metal ions, complements the properties of the naphthalene ring system, which provides a large, planar, and lipophilic surface capable of engaging in π-π stacking and hydrophobic interactions. The combination of these features in a single molecule can lead to synergistic effects, resulting in compounds with novel biological activities or material properties.

Recent research has focused on the synthesis of various pyridine-naphthalene hybrids with applications in different fields. For example, novel naphthalene-heterocycle hybrids, including those with pyridine scaffolds, have been synthesized and evaluated for their antitumor, anti-inflammatory, and antituberculosis activities. nih.gov These studies highlight the potential of pyridine-naphthalene scaffolds as versatile platforms for the development of new therapeutic agents.

In the field of materials science, pyridine derivatives are extensively used as charge transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The incorporation of a naphthalene moiety can enhance the thermal stability and charge transport properties of these materials. The design of donor-acceptor based pyridine-naphthalene derivatives is a key strategy for developing efficient materials for optoelectronic applications. rsc.org

Exploration of Isoquinoline (B145761) as a Naphthalene Scaffold Replacement

In the context of rational drug design and the development of novel functional molecules, the concept of bioisosterism plays a pivotal role. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or chemical properties to a chemical compound. The replacement of a naphthalene scaffold with an isoquinoline ring is a classic example of bioisosteric replacement, offering a strategy to modulate the physicochemical and pharmacological properties of a molecule. nih.gov

Isoquinoline, being a structural isomer of quinoline, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine ring. The introduction of a nitrogen atom into the naphthalene scaffold to form isoquinoline can have several significant consequences:

Improved Pharmacokinetic Properties: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility and bioavailability compared to the more lipophilic naphthalene ring. nih.gov This is a crucial consideration in drug design, as poor solubility can hinder the development of orally available drugs.

Modulation of Biological Activity: The replacement of a C-H group in naphthalene with a nitrogen atom in isoquinoline can alter the electronic distribution and dipole moment of the molecule. This can lead to different interactions with biological targets, potentially resulting in altered potency, selectivity, or a complete change in the mode of action. nih.gov

New Interaction Sites: The lone pair of electrons on the isoquinoline nitrogen provides an additional site for hydrogen bonding or coordination with metal ions, which is absent in naphthalene. This can be exploited to design molecules with novel binding modes or catalytic properties.

An example of the successful application of this bioisosteric replacement is in the development of melatonin (B1676174) receptor ligands. Researchers have replaced the naphthalene ring of agomelatine, a known melatonergic agonist, with isoquinoline and tetrahydroisoquinoline moieties. nih.gov This modification led to potent agonists and partial agonists with nanomolar binding affinities and, notably, improved pharmacokinetic profiles. nih.gov

Comparison of Naphthalene and Isoquinoline Scaffolds

| Property | Naphthalene | Isoquinoline |

| Structure | Bicyclic aromatic hydrocarbon | Bicyclic aromatic heterocycle |

| Composition | C₁₀H₈ | C₉H₇N |

| Polarity | Nonpolar | Polar |

| Hydrogen Bonding | No hydrogen bond acceptors | One hydrogen bond acceptor (N atom) |

| Solubility | Low aqueous solubility | Generally higher aqueous solubility |

| Biological Role | Core of many bioactive molecules | Scaffold in numerous alkaloids and pharmaceuticals |

The exploration of isoquinoline as a replacement for the naphthalene scaffold in this compound could lead to a new class of compounds with potentially improved properties. The resulting 2-hydroxy-6-(isoquinolin-x-yl)pyridines could exhibit enhanced water solubility and different coordination chemistry due to the presence of the additional nitrogen atom. This strategy offers a promising avenue for the design of novel ligands, catalysts, and biologically active molecules.

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability during storage?

- Methodological Answer : Stability is pH-dependent; degradation accelerates under alkaline conditions (pH > 9). Storage in amber glass vials at –20°C under argon prevents photodegradation and oxidation. Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C), informing handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.